molecular formula C11H11NS2 B8463829 (10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione CAS No. 62855-13-4

(10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione

Cat. No. B8463829
CAS RN: 62855-13-4
M. Wt: 221.3 g/mol
InChI Key: RKZRSFDITVGOHP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione is a useful research compound. Its molecular formula is C11H11NS2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62855-13-4

Product Name

(10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinoline-3-thione

InChI

InChI=1S/C11H11NS2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2/t10-/m0/s1

InChI Key

RKZRSFDITVGOHP-JTQLQIEISA-N

Isomeric SMILES

C1[C@H]2CSC(=S)N2CC3=CC=CC=C31

Canonical SMILES

C1C2CSC(=S)N2CC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulphide (63 g) is added dropwise, at 20° C. and whilst stirring vigorously, to a solution of (RS)-3-hydroxysulphonyloxymethyl-1,2,3,4-tetrahydroisoquinoline (151 g) and sodium hydroxide pellets (63 g) in water (5000 cc). A cream precipitate is immediately formed. The very thick mixture is stirred at a temperature of about 20° C. for 24 hours. The reaction mixture is then neutralised by adding 4 N hydrochloric acid (130 cc). The solid is filtered off and then washed copiously with water. After drying, (RS)-1,5,10,10a-tetrahydrothiazolo[3,4-b]isoquinoline-3-thione (107 g) is obtained in the form of white crystals which melt at 180° C.
Quantity
63 g
Type
reactant
Reaction Step One
Name
(RS)-3-hydroxysulphonyloxymethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
151 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
(RS)-1,5,10,10a-tetrahydrothiazolo[3,4-b]isoquinoline-3-thione

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